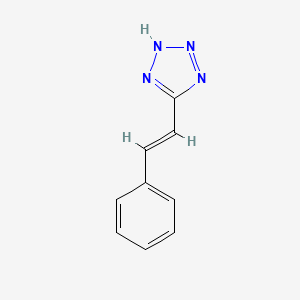

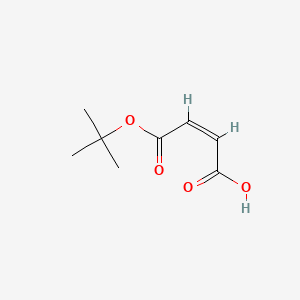

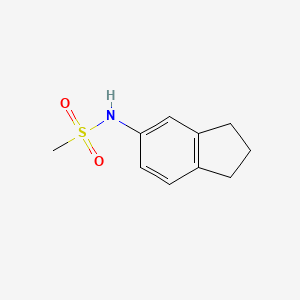

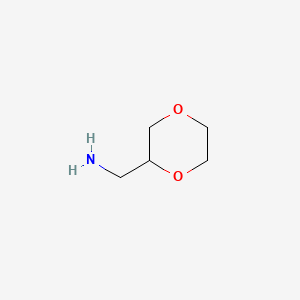

N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives, which are relevant to the analysis of sulfonamide-based compounds. Sulfonamides are known for their wide range of biological activities, including inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes . The papers provided focus on the synthesis, molecular structure, and biological evaluation of different sulfonamide derivatives, which can offer insights into the general characteristics and potential applications of "N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide".

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For instance, mesitylene sulfonyl chloride was used to synthesize substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides, which showed potent cytotoxicity against various cancer cell lines . Similarly, the synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines was achieved through a two-component condensation reaction . These methods could potentially be adapted for the synthesis of "N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide".

Molecular Structure Analysis

The molecular structure and electronic properties of sulfonamide derivatives have been studied using techniques such as Density Functional Theory (DFT) calculations, which assist in understanding the molecular and electronic structures and provide useful structural and spectroscopic information . The molecular docking studies also support the experimental observations and help in predicting the biological activity of these compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including the formation of imino ylides and their subsequent reduction to yield the target compounds . The reactivity of these compounds can be influenced by the nature of the substituents on the sulfonamide moiety, which can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The NMR and FT-IR spectroscopic properties provide insights into the chemical environment of the molecules . The biological evaluation of these compounds, including their antibacterial and enzyme inhibition activities, is essential for determining their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Sulfonamides in Drug Discovery and Development

Sulfonamides have been identified as key structural motifs in various classes of drugs due to their versatile pharmacological properties. They are pivotal in the development of diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotic drugs, and COX2 inhibitors, among others. Recent research highlights the exploration of sulfonamides in developing antiglaucoma agents, antitumor agents targeting carbonic anhydrase isoforms CA IX/XII, and in addressing conditions like dandruff through their action on yeast carbonic anhydrases. Notably, drugs such as apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor) exhibit significant antitumor activities, underscoring the ongoing need for novel sulfonamide compounds to enhance treatment options for various diseases including glaucoma, cancer, and microbial infections (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides in Enzyme Inhibition

Sulfonamides have been researched extensively for their role as enzyme inhibitors, particularly in targeting enzymes such as carbonic anhydrases and tyrosine kinases. Their inhibitory action is critical in the treatment of conditions such as glaucoma, hypertension, and certain cancers. The ability to design sulfonamide compounds that selectively target specific enzyme isoforms presents a promising approach for therapeutic intervention, offering potential for the development of highly specific and effective drugs (Gulcin & Taslimi, 2018).

Environmental and Analytical Applications

Beyond their medicinal applications, sulfonamides have also been studied for their environmental impact and analytical detection methods. Research into the biodegradation of sulfonamide antibiotics, for example, is critical for understanding their persistence and effects in the environment. Additionally, sulfonamides have been a focus in the development of analytical methods for their detection in various matrices, highlighting their relevance not only in pharmaceuticals but also in environmental science and food safety (Liu & Avendaño, 2013).

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCWOELRCCZWRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424222 |

Source

|

| Record name | N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide | |

CAS RN |

82471-86-1 |

Source

|

| Record name | N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)

![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)